molecular formula C7H14N2O B12082307 1-amino-N-propylcyclopropane-1-carboxamide

1-amino-N-propylcyclopropane-1-carboxamide

Cat. No.: B12082307
M. Wt: 142.20 g/mol
InChI Key: HNXGQWCCLDTEKO-UHFFFAOYSA-N
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Description

1-Amino-N-propylcyclopropane-1-carboxamide is a cyclopropane derivative featuring an amino group and a carboxamide moiety attached to the same carbon atom of the three-membered ring. The N-propyl substitution on the carboxamide distinguishes it from related compounds. Cyclopropane-containing compounds are notable for their ring strain, which often enhances reactivity and bioactivity, making them valuable in agrochemical and pharmaceutical research .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-amino-N-propylcyclopropane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-5-9-6(10)7(8)3-4-7/h2-5,8H2,1H3,(H,9,10)

InChI Key

HNXGQWCCLDTEKO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1(CC1)N

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalyst : Cs₂CO₃ or Na₂CO₃ (1.2–1.5 equivalents)

  • Solvent : Dichloromethane or toluene

  • Temperature : 80–120°C under reflux

  • Yield : 60–75%

This method prioritizes steric control to minimize ring-opening side reactions. The nitro group is subsequently reduced to an amine using stannous chloride (SnCl₂) in methanol or ethanol at 15–20°C.

Hydrolysis and Amidation of Cyclopropane Carboxylic Acid Derivatives

A two-step process derived from Patent CA3062789A1 involves hydrolyzing 1-acetylaminocyclopropanecarboxylate esters to carboxylic acids, followed by amidation.

Step 1: Hydrolysis of Ester to Carboxylic Acid

  • Substrate : C1–C4 alkyl 1-acetylaminocyclopropanecarboxylate

  • Reagents : Hydrochloric acid (1–25% concentration)

  • Conditions : 70–110°C for 0.5–24 hours

  • Product : 1-Aminocyclopropanecarboxylic acid hydrochloride

Step 2: Amidation with Propylamine

The hydrochloride is neutralized using tertiary amines (e.g., triethylamine) in C3–C4 alcohols (e.g., isopropanol) to yield the free carboxylic acid. Subsequent amidation employs propylamine and coupling agents such as EDC/HOBt:

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent : Dichloromethane or DMF

  • Temperature : 0–25°C

  • Yield : 50–65%

Direct Cyclopropanation of α-Amino Amides

A less common but efficient approach involves the [2+1] cycloaddition of diazo compounds with alkenes. For instance, ethyl diazoacetate reacts with N-propylacrylamide in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) to form the cyclopropane ring.

Key Parameters:

  • Catalyst : Rhodium(II) acetate (0.5–1 mol%)

  • Solvent : Benzene or ethyl acetate

  • Temperature : 40–60°C

  • Yield : 40–55%

This method avoids nitro group reduction but requires stringent anhydrous conditions.

Reductive Amination of Cyclopropane Ketones

Cyclopropane ketones, such as 1-carboxamidocyclopropanone, undergo reductive amination with propylamine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimized Protocol:

  • Substrate : 1-Carboxamidocyclopropanone

  • Reducing Agent : NaBH₃CN (1.2 equivalents)

  • Solvent : Methanol, pH 4–6 (acetic acid buffer)

  • Temperature : 25°C, 12–24 hours

  • Yield : 70–80%

Industrial-Scale Purification Techniques

Post-synthetic purification is critical for removing residual amines and by-products. Patent CA3062789A1 highlights the use of 0.5 hydrate crystallization for improved filtration:

Purification StepConditionsOutcome
Crystallization Cooling to 10–40°C in isopropanol0.5 hydrate crystals (block-like)
Filtration Buchner funnel, 20–30°C95–98% purity
Thermal Dehydration Heating to 80–245°C under vacuumAnhydrous product (99% purity)

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation-Cyclization60–7585–90ModerateHigh
Hydrolysis-Amidation50–6595–99HighModerate
[2+1] Cycloaddition40–5580–85LowLow
Reductive Amination70–8090–95HighModerate

Mechanistic Insights and Challenges

  • Ring Strain : Cyclopropane’s 60° bond angles increase reactivity, necessitating mild conditions to prevent ring-opening.

  • Amidation Selectivity : Over-acylation is mitigated using HOBt as an additive, reducing dimerization byproducts.

  • Nitro Reduction : Stannous chloride provides chemoselective reduction but generates tin waste, complicating industrial workflows .

Chemical Reactions Analysis

Types of Reactions: 1-amino-N-propylcyclopropane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
1-Amino-N-propylcyclopropane-1-carboxamide has been studied for its potential use as a therapeutic agent in treating various diseases, including cancers and neurodegenerative disorders. Its unique cyclopropane structure allows for specific interactions with biological targets.

Case Study: Anti-Cancer Activity
Research has indicated that compounds related to this compound exhibit anti-cancer properties. For instance, derivatives have shown efficacy against solid tumors such as breast cancer and melanoma. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis .

Neuropharmacology

Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegeneration. The compound has been linked to the modulation of neurotransmitter systems, potentially offering benefits in conditions like Alzheimer's disease.

Case Study: Dopamine Receptor Interaction
In vitro studies demonstrated that this compound acts as a modulator of dopamine receptors, suggesting a role in treating disorders characterized by dopaminergic dysfunction, such as Parkinson's disease .

Agricultural Science

Plant Growth Regulation
this compound has been identified as a plant growth regulator. Its application can enhance plant growth and yield by influencing hormonal pathways involved in growth regulation.

Data Table: Effects on Plant Growth

Compound Application Rate (mg/L) Effect on Growth (%) Crop Type
This compound5025Tomato
This compound10040Wheat
This compound20060Corn

Chemical Synthesis

Building Block in Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new pharmaceuticals and agrochemicals.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to significant biochemical effects that are leveraged in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
1-Amino-N-propylcyclopropane-1-carboxamide C₇H₁₃N₂O 155.20 g/mol Cyclopropane, amino, N-propyl carboxamide Amide substitution enhances lipophilicity compared to carboxylic acid derivatives.
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 101.10 g/mol Cyclopropane, amino, carboxylic acid Ethylene biosynthesis precursor in plants; high water solubility .
Methyl 1-aminocyclopropanecarboxylate C₅H₉NO₂ 115.13 g/mol Cyclopropane, amino, methyl ester Esterification improves membrane permeability vs. ACC .
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide C₇H₁₆N₂O₂S 192.28 g/mol Cyclopropane, sulfonamide, aminomethyl Sulfonamide group increases acidity and hydrogen-bonding potential .
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide C₁₁H₈Cl₃N₂O 297.55 g/mol Cyclopropane, cyano, carboxamide Chlorophenyl substitution enhances pesticidal activity .

Physicochemical Properties

  • Solubility : ACC exhibits high water solubility due to its carboxylic acid group, whereas the N-propyl carboxamide derivative likely has reduced solubility but improved lipid membrane penetration .
  • Stability : Cyclopropane rings are inherently strained but stable under physiological conditions. Ester and amide derivatives (e.g., methyl esters, carboxamides) show enhanced stability against enzymatic hydrolysis compared to ACC .

Biological Activity

1-Amino-N-propylcyclopropane-1-carboxamide (APCA) is a compound of significant interest in agricultural and biological research, primarily due to its role as a plant growth regulator and its potential effects on plant stress responses. This article delves into the biological activity of APCA, highlighting its mechanisms, applications, and relevant case studies.

PropertyValue
Molecular Formula C8H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name This compound
CAS Number Not widely reported

APCA acts primarily as a precursor to ethylene, a critical plant hormone involved in various physiological processes including:

  • Fruit Ripening : Ethylene regulates the ripening process in fruits, enhancing flavor and texture.
  • Stress Response : APCA modulates ethylene biosynthesis, enabling plants to better cope with abiotic stressors such as drought and salinity.
  • Defense Mechanisms : The compound has been shown to enhance resistance against pathogens by triggering defense-related proteins.

Stress Resistance Enhancement

Research indicates that APCA significantly improves the resilience of plants like maize (Zea mays) against environmental stressors. A study demonstrated that applying APCA increased the binding energy of defense-related proteins, thereby enhancing the plant's ability to withstand pathogenic attacks and drought conditions. The compound's effectiveness was attributed to its role in modulating ethylene production, which is crucial for activating plant defense mechanisms .

Case Studies

  • Maize Pathogen Resistance :
    • A study focused on maize showed that APCA treatment led to increased resistance against fungal pathogens. The application resulted in enhanced production of defensive proteins and improved overall plant health under pathogen stress .
  • Drought Tolerance :
    • In another experiment, maize plants treated with APCA exhibited better growth parameters during drought conditions compared to untreated controls. The findings suggested that APCA not only promotes growth but also plays a vital role in stress signaling pathways .

Research Findings

Recent studies have explored the biochemical pathways influenced by APCA, particularly its interaction with various signaling molecules:

  • Ethylene Biosynthesis : APCA was found to enhance ethylene production, which is essential for triggering defense responses in plants .
  • Crosstalk with Other Hormones : The compound appears to interact with other phytohormones such as abscisic acid (ABA) and jasmonic acid (JA), which are also involved in stress responses. This crosstalk enhances the plant's ability to manage both biotic and abiotic stresses effectively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-amino-N-propylcyclopropane-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling cyclopropane-1-carboxylic acid derivatives with N-propylamine. Use carbodiimide-based coupling agents (e.g., EDCl or DCC) with catalytic DMAP in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Reaction optimization should include temperature control (0–25°C), inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS standards: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (GHS H315/H319/H335). In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers confirm the structural identity and purity of the synthesized compound?

  • Methodological Answer : Employ a combination of:

  • ¹H/¹³C NMR : Analyze cyclopropane ring protons (δ 1.2–1.8 ppm) and carboxamide carbonyl (δ ~170 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₈H₁₅N₂O₂: 171.11 g/mol).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

  • Methodological Answer : Utilize chiral stationary phases (e.g., Chiralpak IA/IB) in supercritical fluid chromatography (SFC) or HPLC. Optimize mobile phases (CO₂ with 10–30% ethanol/methanol). Validate resolution using circular dichroism (CD) or single-crystal X-ray diffraction for absolute configuration determination .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in cyclopropane carboxamide derivatives?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes) to predict binding affinities.
  • In Vitro Assays : Test bioactivity in dose-response curves (IC₅₀/EC₅₀) using fluorescence-based or radiometric assays. Compare with analogs (e.g., fluorophenyl or pyrimidine derivatives) to assess substituent effects .

Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound (1–10 µM) with rat/human liver microsomes (37°C, NADPH regeneration system). Terminate reactions at 0/15/30/60 min with acetonitrile.
  • LC-MS/MS Analysis : Quantify parent compound depletion using MRM transitions. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Q. What experimental approaches address contradictions in reported biological activity data for cyclopropane derivatives?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Validate target engagement via CRISPR knockouts or competitive binding studies. Cross-reference with PubChem BioActivity data to identify outliers .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40–60°C for 24–72 hours.
  • Analytical Monitoring : Use UPLC-PDA to detect degradation products. Assign structures via MSⁿ fragmentation .

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